molecular formula C22H22ClN5O2S B11385135 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11385135
M. Wt: 456.0 g/mol
InChI Key: UKPUMJLBBGVBGJ-UHFFFAOYSA-N
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Description

5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves several steps. The process typically starts with the preparation of the triazole and oxadiazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an antiviral and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve the disruption of DNA synthesis or protein function.

Comparison with Similar Compounds

Compared to other similar compounds, 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in other substituents, leading to variations in their chemical properties and applications.

    Oxadiazole derivatives: Compounds with the oxadiazole ring exhibit similar reactivity but may have different biological activities depending on the substituents attached to the ring.

    Chlorophenyl derivatives: These compounds contain the chlorophenyl group and may have similar antimicrobial properties but differ in their overall structure and reactivity.

Properties

Molecular Formula

C22H22ClN5O2S

Molecular Weight

456.0 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-4-propyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H22ClN5O2S/c1-3-13-28-21(15-9-11-16(23)12-10-15)25-26-22(28)31-14-19-24-20(27-30-19)17-7-5-6-8-18(17)29-4-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

UKPUMJLBBGVBGJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3OCC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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